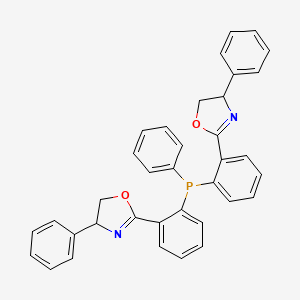
1,1'-Biphenyl, 2'-methyl-2,4,6-tris(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is a complex organic compound known for its unique structural properties and significant applications in various fields. This compound is characterized by a biphenyl core with multiple isopropyl and methyl substituents, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- typically involves multi-step organic reactions. One common method includes the alkylation of biphenyl derivatives with isopropyl and methyl groups under controlled conditions. The reaction often requires the use of strong bases and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions is crucial to achieve high efficiency and purity in the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydrogenation techniques, often resulting in the removal of specific functional groups.
Substitution: This reaction involves the replacement of one or more substituents on the biphenyl core with different functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium (Pd) or platinum (Pt) catalysts is frequently used.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) are often employed, along with Lewis acids like aluminum chloride (AlCl3) to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield biphenyl carboxylic acids, while reduction can produce fully hydrogenated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- has a wide range of applications in scientific research:
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic targets.
Industry: It is employed in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- exerts its effects involves its interaction with various molecular targets and pathways. In catalytic reactions, it acts as a ligand, coordinating with metal centers to form active catalytic species. This coordination enhances the reactivity and selectivity of the metal catalysts, facilitating efficient chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
tBuBrettPhos: A similar compound with a biphenyl core and tert-butyl substituents, known for its use in cross-coupling reactions.
BrettPhos: Another related compound with different substituents, also used in palladium-catalyzed reactions.
Uniqueness
1,1’-Biphenyl, 2’-methyl-2,4,6-tris(1-methylethyl)- is unique due to its specific combination of isopropyl and methyl groups, which impart distinct steric and electronic properties. These properties make it particularly effective in certain catalytic applications, offering advantages over other similar compounds in terms of reactivity and selectivity .
Propriétés
Numéro CAS |
700360-05-0 |
|---|---|
Formule moléculaire |
C22H30 |
Poids moléculaire |
294.5 g/mol |
Nom IUPAC |
2-(2-methylphenyl)-1,3,5-tri(propan-2-yl)benzene |
InChI |
InChI=1S/C22H30/c1-14(2)18-12-20(15(3)4)22(21(13-18)16(5)6)19-11-9-8-10-17(19)7/h8-16H,1-7H3 |
Clé InChI |
XQDPQFCFNWDECK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1C2=C(C=C(C=C2C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


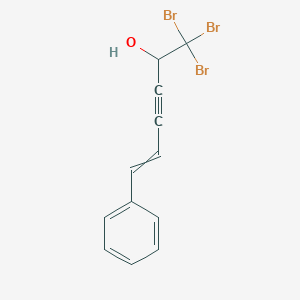
![3-(2-carbamoylphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoic acid](/img/structure/B15157999.png)
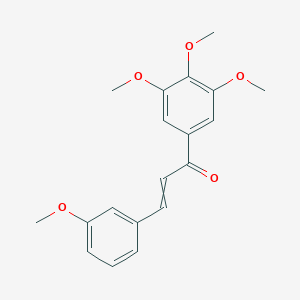
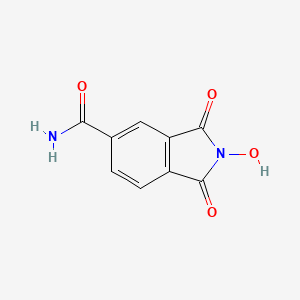
![N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B15158007.png)
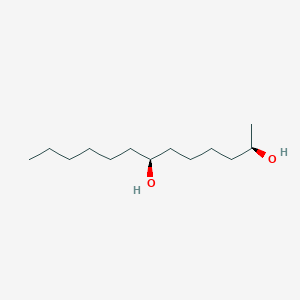
![1,1'-[[1,1'-Biphenyl]-4,4'-diylbis(methylene)]bis(4-aminopyridin-1-ium)](/img/structure/B15158015.png)
![S-[(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl] ethanethioate](/img/structure/B15158018.png)
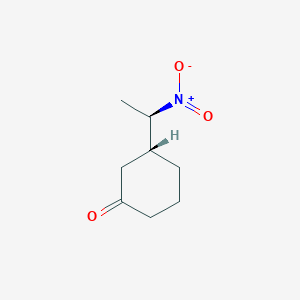

![2-Butanone, 3-[(2R,4R)-2-(4-methoxyphenyl)-1,3-dioxan-4-yl]-, (3R)-](/img/structure/B15158030.png)
![(2R,4R)-1-Ethylcarbamoyl-4-(dicyclohexylphosphino)-2-[(diphenylphosphino)methyl]pyrrolidine](/img/structure/B15158056.png)
